IACS-10759
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
IACS-10759 is a potent inhibitor of complex I of OXPHOS. This compound effectively inhibits ATP production and oxygen consumption in isolated mitochondria, and inhibits the conversion of NADH to NAD+ in immunoprecipitated complex I in low nM range. This compound is orally bioavailable with excellent physicochemical properties in preclinical species, and shows significant efficacy in multiple tumor indications both in vitro and in vivo. This compound causes robust tumor regression, but has no effect in the same model when glycolysis is restored.
Scientific Research Applications
Targeting Cancer Cell Metabolism
IACS-10759 is a novel inhibitor of oxidative phosphorylation (OXPHOS), targeting complex I of the mitochondrial electron transport chain. Researchers have discovered its potential in targeting cancer cell metabolism, particularly in cases where tumor cells heavily rely on OXPHOS for energy production. Studies have shown that this compound can inhibit ATP production and oxygen consumption in cancer cells, effectively inducing apoptosis and inhibiting tumor growth in various cancer models, including acute myeloid leukemia (AML), triple-negative breast cancer (TNBC), and others. This inhibitor has demonstrated a significant extension of median survival in animal models of AML and robust tumor regression in glycolysis-deficient xenograft models, suggesting its potential as a therapeutic option in cancer treatment (Cancer discovery, 2019; Cancer Research, 2015; Clinical Cancer Research, 2017; Molecular Cancer Research, 2016).
Overcoming Chemotherapy Resistance
This compound has also been explored as a potential solution to overcome chemotherapy resistance in cancer treatment. Specifically, in the context of triple-negative breast cancer, this compound has shown promising results in stabilizing growth in patient-derived xenografts. This suggests that OXPHOS may be a metabolic vulnerability in certain cancer subtypes, such as TNBC, and targeting this pathway with this compound could enhance the efficacy of existing therapies (Cancer Research, 2021; Molecular Cancer Therapeutics, 2019).
Addressing Metabolic Vulnerabilities in Various Cancers
Research has highlighted the potential of this compound in addressing metabolic vulnerabilities across various cancer types. By inhibiting complex I of the electron transport chain, this compound induces a metabolic catastrophe in cancer cells, negatively impacting their ability to sustain energy homeostasis and biomass production. This action has been shown to extend median survival significantly in AML models and inhibit tumor growth in various other cancer types, underlining the broad potential of targeting metabolic pathways in cancer therapy (Molecular Cancer Therapeutics, 2015; Cancer Research, 2015).
Properties
Molecular Formula |
C17H18Cl2O4 |
---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
IACS-10759; IACS 10759; IACS10759.; Unknown |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.